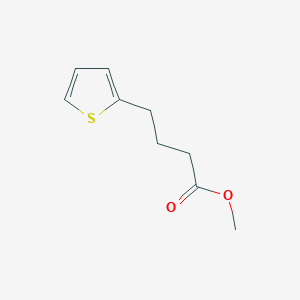

4-(2-Thienyl)butanoic acid methyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(2-Thienyl)butanoic acid methyl ester derivatives has been explored in the context of materials for bulk-heterojunction polymer solar cells. Zhao et al. (2010) synthesized [6,6]-Thienyl-C61-butyric acid ester derivatives by a typical diazo addition under mild conditions without the need for high-temperature isomerization, demonstrating the compound's potential in photovoltaic applications (Zhao et al., 2010).

Molecular Structure Analysis

The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid, a related compound, and its derivatives, including methyl esters, have been analyzed using AM1 and MNDO methods. Buemi's study (1989) reveals insights into the geometry and electronic transitions, highlighting the stability of various conformations and their implications for the molecule's reactivity and properties (Buemi, 1989).

Chemical Reactions and Properties

The reactivity of thienyl derivatives towards electropolymerization has been explored, illustrating the potential for creating cross-linked and highly insoluble polymers. Dass et al. (2006) synthesized an ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid, which could be electropolymerized to form hard films, indicating its utility in developing conducting materials (Dass et al., 2006).

Physical Properties Analysis

Cimrová et al. (2015) reported on the synthesis of a low-bandgap copolymer incorporating thienyl derivatives, focusing on its photophysical and electrochemical properties. This research indicates that such compounds can significantly influence the performance of photovoltaic devices, with variations in molecular weight affecting the device's efficiency (Cimrová et al., 2015).

Chemical Properties Analysis

Studies on the chemical properties of thienyl derivatives often involve their potential as intermediates in synthesizing more complex molecules. For instance, the synthesis of thienyl-based cyclic depsipeptide units shows the versatility of these compounds in medicinal chemistry applications, highlighting their reactivity and the possibility of achieving high enantiomeric purity in synthesized products (Wang et al., 2013).

Applications De Recherche Scientifique

Electropolymerization and Polymer Properties

- Electropolymerization : A study demonstrated the successful electropolymerization of a compound similar to 4-(2-Thienyl)butanoic acid methyl ester, which resulted in a highly cross-linked, insoluble polymer. This polymer exhibited desirable properties like hardness (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).

Analytical Chemistry Applications

- Fluorogenic Labeling for High-Performance Liquid Chromatography (HPLC) : The methyl ester of a structurally similar compound was used as a fluorogenic labeling agent for HPLC, showing potential in the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Organic Synthesis and Biochemistry

- Synthesis and Biochemical Applications : Research on related compounds revealed their roles in inhibiting mycolic acid biosynthesis, suggesting potential applications in targeting bacterial cell walls (Hartmann et al., 1994).

Organic Electronics

- Organic Photovoltaic Materials : Studies on derivatives of 4-(2-Thienyl)butanoic acid methyl ester, such as [6,6]-Thienyl-C61-butyric acid methyl esters, have shown their effectiveness as acceptor materials in bulk-heterojunction polymer solar cells, enhancing the power conversion efficiency of these devices (Zhao et al., 2010).

Environmental Analysis

- Herbicide Analysis in Soil : The compound has been used in the chromatographic analysis of chlorophenoxy acid herbicides and their esters in soil, demonstrating its utility in environmental monitoring (Rosales-Conrado et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-thiophen-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTXOYOSYBCRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174946 | |

| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)butanoic acid methyl ester | |

CAS RN |

20828-66-4 | |

| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

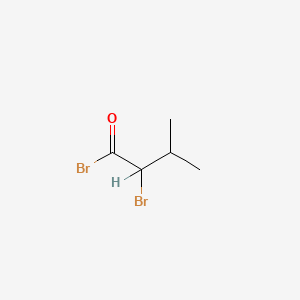

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)